methyl 6-[4-(methoxycarbonyl)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Description
This compound belongs to the pyrimido[2,1-b][1,3]thiazine family, characterized by a fused bicyclic core combining pyrimidine and thiazine moieties. Key structural features include:
- 6-position: A 4-(methoxycarbonyl)phenyl group, introducing electron-withdrawing properties.
- 7-position: A methyl ester, enhancing hydrolytic stability compared to bulkier esters.
- 8-position: A methyl group, contributing to steric effects.
- 4-oxo-3,4-dihydro: A ketone group in a partially saturated ring, enabling hydrogen bonding and reactivity.
Synthetic routes likely involve condensation of substituted aldehydes with thiazine precursors, followed by purification via column chromatography (silica gel, hexane-ethyl acetate) and characterization via NMR, IR, and MS .
Properties
IUPAC Name |
methyl 6-(4-methoxycarbonylphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-10-14(17(23)25-3)15(20-13(21)8-9-26-18(20)19-10)11-4-6-12(7-5-11)16(22)24-2/h4-7,15H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWOSVVTANEMMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known that the compound is involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions.
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a key biochemical pathway in organic synthesis. The SM reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura (SM) cross-coupling reaction is known to be influenced by the reaction conditions. .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares substituents, molecular weights, and key properties of related compounds:
Key Observations:
- Electron Effects : The target compound’s 4-(methoxycarbonyl)phenyl group is strongly electron-withdrawing, contrasting with electron-donating methoxy (e.g., ) or neutral halogens (e.g., ).
- Ester Stability : Methyl esters (target and ) are less prone to hydrolysis than allyl () or ethyl () esters.
- Reactivity : Methylthio groups () facilitate nucleophilic substitutions, absent in the target compound.
Spectral and Analytical Data
Target Compound (Hypothetical Data Based on Analogs):
- IR : Peaks at ~1700 cm⁻¹ (C=O ester), ~1650 cm⁻¹ (4-oxo), and ~1250 cm⁻¹ (C-O ester).
- ¹H NMR :
- δ 2.4–2.6 (s, 3H, 8-CH₃),
- δ 3.8–3.9 (s, 3H, methoxycarbonyl-OCH₃),
- δ 7.5–8.0 (m, 4H, aromatic protons).
- MS : Molecular ion peak at m/z 434 (M⁺) .
Comparison with Compound :
- IR : Additional peak at ~2200 cm⁻¹ (C≡N).
- ¹H NMR : δ 2.5 (s, 3H, SCH₃) instead of methyl ester.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
